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Introduction
In the relentless pursuit of smaller, faster, and more powerful semiconductor devices, the

choice of materials and the precision of their deposition and removal are paramount.

Molybdenum (Mo) and its compounds, such as molybdenum silicide (MoSiₓ) and molybdenum

disulfide (MoS₂), have emerged as critical materials for various applications, including gate

electrodes, interconnects, and next-generation channel materials. Molybdenum hexafluoride
(MoF₆) is a key enabler for the integration of these materials into semiconductor manufacturing

workflows. Its high vapor pressure, coupled with its reactivity, makes it a versatile precursor for

Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and even Atomic Layer

Etching (ALE). This application note provides a comprehensive technical guide for researchers,

scientists, and process engineers on the use of MoF₆ in semiconductor fabrication. We will

delve into the underlying chemistry, provide detailed experimental protocols, and discuss the

causality behind process choices to ensure robust and repeatable results.

Physicochemical Properties of Molybdenum
Hexafluoride
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Molybdenum hexafluoride is a colorless solid or volatile liquid at room temperature, with a

melting point of 17.5 °C and a boiling point of 34.0 °C.[1][2] It is highly reactive and sensitive to

moisture, readily hydrolyzing in humid air to form molybdenum oxides and hydrofluoric acid.[1]

This reactivity necessitates careful handling in controlled, anhydrous environments.

Property Value Reference

Molecular Formula MoF₆ [1]

Molar Mass 209.94 g/mol [2]

Melting Point 17.5 °C [1][2]

Boiling Point 34.0 °C [1][2]

Density (liquid at 17.5°C) 2.55 g/cm³ [1]

Appearance
White crystalline solid or

colorless liquid
[1][2]

Solubility in Water Hydrolyzes [1][2]

Section 1: Chemical Vapor Deposition (CVD) of
Molybdenum Films
Molybdenum hexafluoride is a key precursor for the CVD of high-purity molybdenum thin

films, which are utilized in integrated circuits.[3][4] The process typically involves the reduction

of MoF₆ by hydrogen (H₂).[3] A significant advantage of this process is its high selectivity,

where molybdenum deposition occurs on silicon surfaces but not on silicon dioxide, which is

crucial for self-aligned device fabrication.[3]

Mechanistic Insights
The deposition of molybdenum from MoF₆ and H₂ proceeds via the following overall reaction:

MoF₆(g) + 3H₂(g) → Mo(s) + 6HF(g)

This reaction is thermodynamically favorable, and the hydrogen gas serves to reduce the

molybdenum from its +6 oxidation state to its elemental form.[5] The process is typically carried
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out under low-pressure chemical vapor deposition (LPCVD) conditions to ensure good film

uniformity and conformality.[3] The selectivity of the deposition is attributed to the fact that the

silicon substrate can also act as a reducing agent, while silicon dioxide is inert under the same

process conditions.[3]

Experimental Protocol: LPCVD of Molybdenum Films
This protocol outlines a general procedure for the selective deposition of molybdenum films on

silicon substrates with patterned silicon dioxide.

1.2.1. Substrate Preparation:

Start with a clean silicon wafer with patterned SiO₂ features.

Perform a standard RCA clean or a similar wet-cleaning process to remove organic and

metallic contaminants.

A final dip in a dilute hydrofluoric acid (HF) solution is recommended to remove the native

oxide from the exposed silicon surfaces and to hydrogen-terminate the surface, which can

enhance the selectivity of the deposition.

1.2.2. LPCVD Process Parameters:
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Parameter Recommended Range Rationale

Substrate Temperature 200 - 400 °C

This temperature range

promotes the selective

deposition of Mo on Si without

deposition on SiO₂.[3] Higher

temperatures can lead to a

loss of selectivity.

Reactor Pressure 100 - 500 mTorr

Low pressure is crucial for

achieving good film uniformity

and conformality, especially in

high-aspect-ratio structures.

MoF₆ Flow Rate 5 - 20 sccm

The flow rate will determine the

deposition rate and needs to

be optimized for the specific

reactor geometry.

H₂ Flow Rate 100 - 500 sccm

A high H₂:MoF₆ ratio is

necessary to ensure complete

reduction of the MoF₆ and to

minimize the incorporation of

fluorine into the film.

Ar Flow Rate (Carrier Gas) 100 - 1000 sccm

Argon is used as a carrier gas

to transport the reactants and

to maintain a stable process

pressure.

1.2.3. Deposition Procedure:

Load the prepared substrate into the LPCVD reactor.

Pump the reactor down to its base pressure (<10 mTorr).

Introduce Ar to stabilize the pressure at the desired setpoint.

Ramp up the substrate heater to the target deposition temperature.
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Once the temperature is stable, introduce H₂ gas and allow the flow to stabilize.

Introduce MoF₆ gas to initiate the deposition process.

The deposition time will depend on the desired film thickness and the calibrated deposition

rate.

After the desired deposition time, stop the MoF₆ flow.

Continue the H₂ and Ar flow for a short period to purge the reactor of any residual reactants.

Turn off the substrate heater and allow the wafer to cool down under an Ar atmosphere.

Unload the wafer once it has reached a safe handling temperature.

Post-Deposition Annealing
Post-deposition annealing can be performed to improve the crystallinity and reduce the

resistivity of the molybdenum film. Annealing is typically carried out in a forming gas (a mixture

of N₂ and H₂) or high vacuum at temperatures ranging from 400 to 800 °C.

Section 2: Atomic Layer Deposition (ALD) of
Molybdenum-Containing Films
ALD is a thin-film deposition technique that offers exceptional control over film thickness and

conformality at the atomic level. MoF₆ is a versatile precursor for the ALD of various

molybdenum-containing films, including pure molybdenum, molybdenum silicide (MoSiₓ), and

molybdenum disulfide (MoS₂).

ALD of Molybdenum and Molybdenum Silicide
The ALD of molybdenum and molybdenum silicide films is often achieved using alternating

exposures of MoF₆ and a silicon-containing precursor, such as disilane (Si₂H₆).[6] This process

is particularly attractive for the fabrication of advanced gate electrodes and interconnects.

2.1.1. Mechanistic Insights
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The ALD process relies on self-limiting surface reactions. In the first half-reaction, MoF₆ is

introduced and reacts with the substrate surface. In the second half-reaction, Si₂H₆ is

introduced, which reduces the molybdenum fluoride species on the surface to form

molybdenum or molybdenum silicide and volatile byproducts.

The overall reaction for Mo deposition can be represented as: MoF₆(g) + Si₂H₆(g) → Mo(s) +

SiF₄(g) + SiH₂F₂(g) + H₂(g) (simplified)

For MoSiₓ deposition, the stoichiometry can be tuned by adjusting the process parameters. The

deposition is highly selective, with preferential growth on H-terminated silicon surfaces

compared to silicon dioxide or silicon nitride.[6]

ALD Cycle for Mo/MoSiₓ Deposition

Step 1: MoF₆ Pulse
(MoF₆ adsorbs on the surface) Step 2: Purge

(Excess MoF₆ removed)

 
Step 3: Si₂H₆ Pulse

(Surface reaction and reduction)
 

Step 4: Purge
(Byproducts removed)

 

Repeat for desired thickness

Click to download full resolution via product page

Figure 1: ALD cycle for Mo/MoSiₓ deposition.

2.1.2. Experimental Protocol: ALD of Molybdenum/Molybdenum Silicide

This protocol describes a typical ALD process for depositing Mo/MoSiₓ films.

1. Substrate Preparation:

Similar to the CVD protocol, a thorough cleaning of the substrate is essential. For selective

deposition, an HF-last clean to create an H-terminated silicon surface is critical.[6]

2. ALD Process Parameters:
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Parameter Recommended Range Rationale

Substrate Temperature 120 °C

This low temperature allows for

self-limiting surface reactions

and is compatible with

temperature-sensitive

substrates.[6]

Reactor Pressure 0.5 - 2 Torr

A stable pressure is necessary

for consistent precursor

delivery and reaction.

MoF₆ Pulse Time 0.5 - 2 seconds

The pulse time should be long

enough to saturate the

substrate surface with MoF₆.

MoF₆ Purge Time 5 - 20 seconds

A sufficient purge is crucial to

prevent CVD-like reactions and

ensure true ALD growth.

Si₂H₆ Pulse Time 1 - 5 seconds

The Si₂H₆ pulse should be

long enough to fully react with

the surface-adsorbed MoF₆

species.

Si₂H₆ Purge Time 10 - 30 seconds

A thorough purge is needed to

remove all byproducts before

the next MoF₆ pulse.

3. Deposition Procedure:

Load the prepared substrate into the ALD reactor.

Pump the reactor down to its base pressure.

Heat the substrate to the desired deposition temperature.

Initiate the ALD cycle by pulsing MoF₆ into the chamber.

Purge the chamber with an inert gas (e.g., Ar or N₂).
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Pulse Si₂H₆ into the chamber.

Purge the chamber again.

Repeat this cycle until the desired film thickness is achieved. The growth rate is typically on

the order of a few angstroms per cycle.

After the final cycle, cool the substrate under an inert gas atmosphere before unloading.

ALD of Molybdenum Disulfide (MoS₂)
MoS₂, a transition metal dichalcogenide, is a promising material for next-generation electronics.

ALD of MoS₂ can be achieved using MoF₆ and hydrogen sulfide (H₂S) as precursors.[1][7][8][9]

2.2.1. Mechanistic Insights

The ALD of MoS₂ involves the sequential exposure of the substrate to MoF₆ and H₂S. The

MoF₆ precursor adsorbs onto the surface, followed by a reaction with H₂S to form MoS₂ and

volatile HF byproduct.

The overall reaction is: MoF₆(g) + 3H₂S(g) → MoS₂(s) + 6HF(g) + S(s)

The process is typically carried out at temperatures around 200 °C.[7][8][9] As-deposited films

are often amorphous and may require a post-deposition anneal to achieve crystallinity.[7][8][9]

ALD Cycle for MoS₂ Deposition

Step 1: MoF₆ Pulse
Step 2: Purge Step 3: H₂S Pulse

Step 4: Purge

Repeat

Click to download full resolution via product page

Figure 2: ALD cycle for MoS₂ deposition.

2.2.2. Experimental Protocol: ALD of MoS₂
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1. Substrate Preparation:

Substrates such as silicon with a native oxide or fused silica can be used.[7][8][9]

A standard cleaning procedure involving sonication in acetone and isopropanol, followed by

a deionized water rinse and drying with nitrogen, is recommended.

2. ALD Process Parameters:

Parameter Recommended Value Rationale

Substrate Temperature 200 °C

This temperature provides a

good balance between

precursor reactivity and self-

limiting growth.[7][8][9]

Reactor Pressure ~1 Torr
Maintained with a continuous

flow of inert carrier gas.

MoF₆ Pulse Time 1.5 seconds
Sufficient for surface

saturation.[7]

MoF₆ Purge Time 15 seconds
Ensures removal of excess

precursor.[7]

H₂S Pulse Time 1.5 seconds
Allows for complete reaction

with the surface species.[7]

H₂S Purge Time 15 seconds
Removes byproducts before

the next cycle.[7]

3. Deposition and Annealing Procedure:

Load the cleaned substrate into the ALD reactor.

Heat the substrate to 200 °C under an inert gas flow.

Perform the desired number of ALD cycles to achieve the target thickness. The growth rate is

approximately 0.46 Å/cycle.[7][8][9]
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After deposition, the film can be annealed to improve crystallinity. A typical annealing process

is at 350 °C in a hydrogen-rich environment.[7][8][9]

Section 3: Atomic Layer Etching (ALE) of
Molybdenum Disulfide (MoS₂)
ALE is the reverse of ALD, offering atomic-level precision in material removal. MoF₆ can be

used as a reactant for the thermal ALE of MoS₂ in combination with water (H₂O).[10]

Mechanistic Insights
The ALE of MoS₂ using MoF₆ and H₂O is a two-step process. First, MoF₆ reacts with the MoS₂

surface, forming a modified, fluorinated layer. Subsequently, the H₂O pulse reacts with this

modified layer to form volatile products that are then purged away.

The proposed overall reaction is: MoS₂(s) + 2MoF₆(g) + 6H₂O(g) → 3MoO₂F₂(g) + 2H₂S(g) +

8HF(g)

The etch rate is temperature-dependent, increasing with higher temperatures.[10]

ALE Cycle for MoS₂ Etching

Step 1: MoF₆ Exposure
(Surface Fluorination) Step 2: Purge Step 3: H₂O Exposure

(Volatile Product Formation)

Step 4: Purge

Repeat

Click to download full resolution via product page

Figure 3: ALE cycle for MoS₂ etching.

Experimental Protocol: Thermal ALE of MoS₂
1. Substrate:

This protocol is applicable to MoS₂ films, which can be either amorphous or crystalline.
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2. ALE Process Parameters:

Parameter Recommended Range Rationale

Substrate Temperature 150 - 300 °C

The etch rate increases

significantly with temperature.

[10]

Reactor Pressure ~1 Torr
Maintained with a continuous

flow of inert carrier gas.

MoF₆ Pulse Time 1.0 second
Sufficient to initiate the surface

reaction.[10]

MoF₆ Purge Time 20.0 seconds
Ensures complete removal of

the reactant.[10]

H₂O Pulse Time 2.5 seconds

Allows for the formation and

removal of volatile byproducts.

[10]

H₂O Purge Time 20.0 seconds
Clears the chamber for the

next cycle.[10]

3. Etching Procedure:

Load the substrate with the MoS₂ film into the reactor.

Heat the substrate to the desired etching temperature.

Perform the ALE cycles by sequentially pulsing MoF₆ and H₂O, separated by purge steps.

The number of cycles will determine the amount of material removed. The etch rate at 200

°C is approximately -19 ng/cm²/cycle.[10]

After the desired number of cycles, cool the substrate under an inert gas atmosphere.
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Molybdenum hexafluoride is a hazardous material and must be handled with extreme care in

a well-ventilated area, preferably within a chemical fume hood.[5] It is highly corrosive and

reacts violently with water.[1] Personal protective equipment, including gloves, safety glasses,

and a lab coat, is mandatory.[5] Gas cylinders must be securely chained.[7]

Conclusion
Molybdenum hexafluoride is a highly versatile and valuable precursor in modern

semiconductor manufacturing. Its utility in CVD, ALD, and ALE processes for depositing and

etching molybdenum-containing films provides engineers and scientists with a powerful tool to

fabricate advanced electronic devices. The protocols and mechanistic insights provided in this

application note serve as a comprehensive guide for the effective and safe utilization of MoF₆ in

a research and development setting. By understanding the underlying chemistry and carefully

controlling the process parameters, high-quality, high-performance devices can be realized.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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